Cas no 900997-53-7 (N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide)

N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a phenylbutanamide moiety. Its structural complexity suggests potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of methoxy and amide functional groups may enhance solubility and binding affinity, making it a candidate for further pharmacological exploration. The compound’s well-defined stereochemistry and purity are critical for reproducibility in research settings. Its stability under standard laboratory conditions ensures reliable handling and storage. Further studies are required to elucidate its full mechanistic and therapeutic potential.
N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide structure
900997-53-7 structure
Product name:N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide
CAS No:900997-53-7
MF:C22H26N2O4
Molecular Weight:382.452846050262
CID:5833517
PubChem ID:16802837

N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide 化学的及び物理的性質

名前と識別子

    • Benzenebutanamide, N-[1-(3,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-
    • AKOS024658575
    • 900997-53-7
    • F2539-1265
    • N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
    • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide
    • N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide
    • インチ: 1S/C22H26N2O4/c1-27-19-12-11-18(14-20(19)28-2)24-15-17(13-22(24)26)23-21(25)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14,17H,6,9-10,13,15H2,1-2H3,(H,23,25)
    • InChIKey: GABHWNGYHQVVLI-UHFFFAOYSA-N
    • SMILES: C1(CCCC(NC2CC(=O)N(C3=CC=C(OC)C(OC)=C3)C2)=O)=CC=CC=C1

計算された属性

  • 精确分子量: 382.18925731g/mol
  • 同位素质量: 382.18925731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 521
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.9Ų
  • XLogP3: 2.6

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 682.5±55.0 °C(Predicted)
  • 酸度系数(pKa): 14.81±0.20(Predicted)

N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2539-1265-25mg
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2539-1265-30mg
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2539-1265-5mg
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2539-1265-2μmol
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2539-1265-20μmol
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2539-1265-2mg
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2539-1265-40mg
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2539-1265-10μmol
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2539-1265-1mg
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2539-1265-3mg
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
900997-53-7 90%+
3mg
$63.0 2023-05-16

N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide 関連文献

N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamideに関する追加情報

N-1-(3,4-Dimethoxyphenyl)-5-Oxopyrrolidin-3-Yl-4-Phenylbutanamide: A Comprehensive Overview

The compound N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide (CAS No. 900997-53-7) is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring fused with a butanamide group and substituted with a 3,4-dimethoxyphenyl moiety. The combination of these structural elements contributes to its intriguing chemical properties and biological activities.

Recent studies have highlighted the importance of pyrrolidinone derivatives in drug discovery, particularly in the development of kinase inhibitors and modulators of cellular signaling pathways. The 5-oxopyrrolidin ring in this compound is known to enhance bioavailability and stability, making it a valuable scaffold for medicinal chemists. Additionally, the presence of the 3,4-dimethoxyphenyl group introduces electronic and steric effects that can modulate the compound's interaction with biological targets.

One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Research has shown that certain pyrrolidinone derivatives exhibit potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The butanamide group in this molecule may further enhance its ability to penetrate biological membranes, thereby improving its efficacy in reducing inflammation.

Another area of interest is the compound's role in neuroprotective therapies. The dimethoxyphenyl moiety is known to possess antioxidant properties, which can help protect neurons from oxidative stress-induced damage. This makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a synthetic perspective, the preparation of N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-4-phenylbutanamide involves a multi-step process that typically includes Friedel-Crafts acylation, amidation, and oxidation reactions. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically enriched versions of this compound, which could be valuable for pharmacological studies.

In terms of pharmacokinetics, this compound exhibits moderate solubility in aqueous solutions, which may limit its bioavailability when administered orally. However, studies suggest that the incorporation of certain functional groups or the use of nanotechnology-based delivery systems could significantly improve its pharmacokinetic profile.

Looking ahead, ongoing research is focused on optimizing the structure of this compound to enhance its therapeutic potential while minimizing any potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically relevant drug.

In conclusion, N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-Yl-but anamide (CAS No. 900997-53) represents a fascinating example of how structural complexity can lead to diverse biological activities. Its unique combination of functional groups makes it a valuable tool for researchers in various disciplines, from medicinal chemistry to neuroscience. As our understanding of this compound continues to grow, so too does its potential to contribute to groundbreaking medical advancements.

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